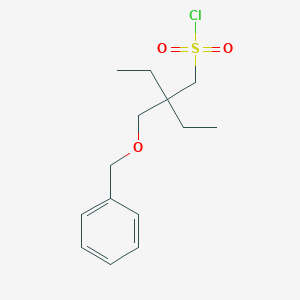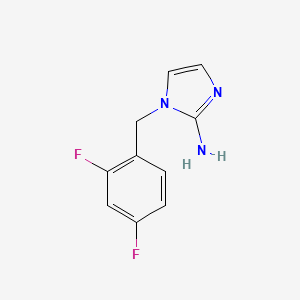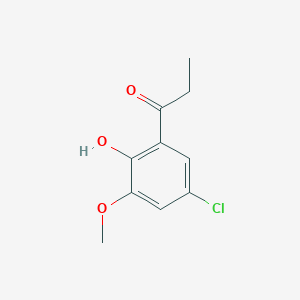
2-(Aminomethyl)-3-methylanilinedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-3-methylanilinedihydrochloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a methylaniline core, and it is often used in research and industrial processes due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-methylanilinedihydrochloride typically involves the reaction of 3-methylaniline with formaldehyde and hydrogen chloride. The process can be summarized as follows:
Starting Materials: 3-methylaniline, formaldehyde, and hydrogen chloride.
Reaction: The 3-methylaniline reacts with formaldehyde in the presence of hydrogen chloride to form the desired product.
Conditions: The reaction is usually carried out under acidic conditions, with the temperature carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(Aminomethyl)-3-methylanilinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives.
科学研究应用
2-(Aminomethyl)-3-methylanilinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Aminomethyl)-3-methylanilinedihydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing biological pathways and chemical reactions. The specific pathways involved depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)phenol
- 3-(Aminomethyl)aniline
Uniqueness
2-(Aminomethyl)-3-methylanilinedihydrochloride is unique due to its specific structure, which combines an aminomethyl group with a methylaniline core. This unique structure imparts distinct reactivity and properties, making it valuable in various applications where other similar compounds may not be as effective.
属性
分子式 |
C8H14Cl2N2 |
|---|---|
分子量 |
209.11 g/mol |
IUPAC 名称 |
2-(aminomethyl)-3-methylaniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-3-2-4-8(10)7(6)5-9;;/h2-4H,5,9-10H2,1H3;2*1H |
InChI 键 |
WZQNIQSPLITEAN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N)CN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


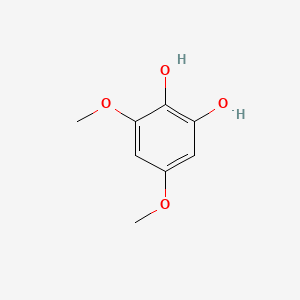

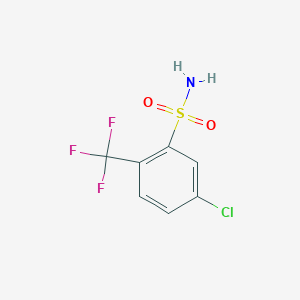


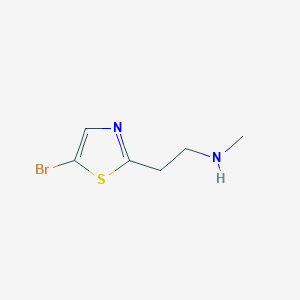
![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)

